N-(benzyloxy)-5-[(2-methoxyphenoxy)methyl]furan-2-carboxamide is a complex organic compound characterized by its unique molecular structure and potential biological activities. This compound belongs to the class of furan derivatives, which are known for their diverse chemical properties and applications in medicinal chemistry.
The compound can be synthesized through various organic chemistry methodologies, often involving multiple steps that include the formation of the furan ring, substitution reactions, and amidation processes. The detailed synthesis methods will be discussed in subsequent sections.
N-(benzyloxy)-5-[(2-methoxyphenoxy)methyl]furan-2-carboxamide can be classified as:
The synthesis of N-(benzyloxy)-5-[(2-methoxyphenoxy)methyl]furan-2-carboxamide typically involves several key steps:
The synthesis may require specific conditions such as controlled temperatures, inert atmospheres (e.g., nitrogen), and careful monitoring of reaction times to optimize yield and purity.
The molecular structure of N-(benzyloxy)-5-[(2-methoxyphenoxy)methyl]furan-2-carboxamide is characterized by:
Property | Value |
---|---|
Molecular Formula | C19H23NO4 |
Molecular Weight | 329.4 g/mol |
IUPAC Name | N-(benzyloxy)-5-[(2-methoxyphenoxy)methyl]furan-2-carboxamide |
InChI Key | INRNTHKATDLKIE-UHFFFAOYSA-N |
Canonical SMILES | COC1=CC=CC=C1OCC2=CC=C(O2)C(=O)NC3CCCCC3 |
N-(benzyloxy)-5-[(2-methoxyphenoxy)methyl]furan-2-carboxamide can undergo various chemical reactions:
These reactions often require specific catalysts or reagents to proceed efficiently and may involve purification steps to isolate desired products.
The mechanism of action for N-(benzyloxy)-5-[(2-methoxyphenoxy)methyl]furan-2-carboxamide is not fully elucidated but is believed to involve interactions with specific enzymes or receptors in biological systems. The structural features, particularly the furan ring and substituents, likely play critical roles in modulating biological activity.
The compound exhibits moderate solubility in aqueous solutions, with a reported solubility of approximately 39.8 µg/mL at pH 7.4.
Key chemical properties include:
Property | Value |
---|---|
LogP | 4.8025 |
Polar Surface Area | 49.528 Ų |
N-(benzyloxy)-5-[(2-methoxyphenoxy)methyl]furan-2-carboxamide has potential applications in scientific research, particularly in medicinal chemistry due to its structural features that may confer biological activity. Its derivatives could be explored for therapeutic uses against various diseases, including cancer and inflammation, given the known activities of similar compounds in these areas.
CAS No.: 13569-75-0
CAS No.: 12067-75-3
CAS No.: 12067-00-4
CAS No.: 14066-13-8
CAS No.: